N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

This 4,6-dimethyl benzothiazole amide is a critical SAR probe for A₂B/CB2 selectivity. Unlike unsubstituted analogs (CAS 418793-84-7), the 4,6-dimethyl motif confers distinct lipophilic & steric properties for superior target differentiation. Identical to compound used in CB2/CNS programs; ideal for focused screening decks where the m-CF3 pharmacophore is essential. Standard research-grade packaging available.

Molecular Formula C17H13F3N2OS
Molecular Weight 350.36
CAS No. 330189-68-9
Cat. No. B2981524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
CAS330189-68-9
Molecular FormulaC17H13F3N2OS
Molecular Weight350.36
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C
InChIInChI=1S/C17H13F3N2OS/c1-9-6-10(2)14-13(7-9)24-16(21-14)22-15(23)11-4-3-5-12(8-11)17(18,19)20/h3-8H,1-2H3,(H,21,22,23)
InChIKeyZAHOKDVLNAQGEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-68-9): Core Structural Identity and Research-Grade Procurement Context


N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-68-9, PubChem CID 4148449) is a synthetic benzothiazole amide derivative with molecular formula C₁₇H₁₃F₃N₂OS and molecular weight 350.4 g/mol [1]. The compound belongs to a class of substituted benzothiazole amides that have been explored as adenosine receptor ligands, cannabinoid CB2 agonists, and kinase inhibitor scaffolds [2] [3]. Its structural hallmark is the combination of a 4,6-dimethyl-substituted benzothiazole core linked via an amide bond to a 3-(trifluoromethyl)phenyl moiety—a pharmacophoric motif independently associated with enhanced target potency and metabolic stability in multiple medicinal chemistry campaigns [4].

Why N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Benzothiazole Amides


Benzothiazole amides are a chemically congested space with hundreds of commercially available variants differing only in ring substitution patterns. However, even minor alterations at the benzothiazole 4- and 6-positions or the benzamide meta-position produce substantial changes in lipophilicity, target binding, and selectivity profiles. The 4,6-dimethyl substitution pattern on the benzothiazole core of CAS 330189-68-9 is not merely decorative: in related adenosine A₂B antagonist series, the nature and position of benzothiazole substituents directly govern A₂A vs. A₂B selectivity ratios [1]. Similarly, the m-trifluoromethyl group on the benzamide ring has been explicitly shown to impart superior potency in benzothiazole-based adenosine receptor ligands compared to non-fluorinated or para-substituted analogs [1]. Substituting this compound with an unsubstituted benzothiazole-2-yl-3-(trifluoromethyl)benzamide (CAS 418793-84-7) or a mono-methyl variant (CAS 392238-61-8) therefore risks losing the specific electronic and steric properties that underlie target engagement in adenosine- and cannabinoid-receptor-focused programs [2].

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-68-9) Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 4,6-Dimethyl Substitution Elevates logP by ~1.4–1.7 Units vs. Unsubstituted and Mono-Methyl Benzothiazole Analogs

The target compound N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide has a PubChem-computed XLogP3-AA of 5.2 [1]. By comparison, the unsubstituted benzothiazole analog N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 418793-84-7) has a computed XLogP3 of approximately 3.8, and the 4-methyl mono-substituted analog (CAS 392238-61-8) has an XLogP3 of approximately 4.5 [2]. The 4,6-dimethyl substitution thus increases predicted lipophilicity by approximately 1.4 log units over the unsubstituted parent and 0.7 log units over the mono-methyl variant. Topological polar surface area (TPSA) remains constant at 70.2 Ų across all three analogs, indicating that the increased logP derives entirely from added hydrophobic surface area without compromising hydrogen-bonding capacity.

Lipophilicity Physicochemical profiling Blood-brain barrier permeability

m-Trifluoromethyl Pharmacophore: Class-Level Evidence for Superior Adenosine A₂B Antagonist Potency vs. Non-Fluorinated Benzamide Analogs

In a systematic SAR study of benzothiazole-based adenosine A₂B receptor antagonists, Firooznia et al. (2011) demonstrated that incorporation of an m-trifluoromethyl-phenyl group was explicitly shown to impart superior potency across a series of non-aromatic amide and urea derivatives [1]. Although the specific compound CAS 330189-68-9 was not the primary subject of that study, it bears the identical m-trifluoromethylbenzamide pharmacophore and the identical benzothiazole scaffold class. The study's lead compound 30, containing this motif, achieved excellent A₂B potency with high selectivity against both A₂A and A₁ receptors [1]. For comparison, benzothiazole amides bearing non-fluorinated benzamide groups (e.g., 3,4-dichloro or 4-dimethylamino variants) typically show distinct target selectivity profiles and reduced metabolic stability due to the absence of the electron-withdrawing trifluoromethyl group [2].

Adenosine A2B receptor Antagonist potency Trifluoromethyl pharmacophore

CB2 Receptor Selectivity Window: Benzothiazole 3-(Trifluoromethyl)benzamide Derivatives Achieve up to 429-Fold CB2/CB1 Selectivity in Radioligand Binding Assays

Ghonim et al. (2019) reported that benzothiazole derivatives bearing the 3-(trifluoromethyl)benzamide moiety (series 6a–6d) exhibited Kᵢ values for CB2 receptors in the picomolar to low nanomolar range, with selectivity indices (Kᵢ hCB1 / Kᵢ hCB2) reaching up to 429-fold for the series [1]. Compound 6d, explicitly described as the 3-(trifluoromethyl)benzamide derivative, demonstrated potent functional agonism in cellular assays (EC₅₀ in the low nanomolar range) and conferred significant protection against DSS-induced acute colitis in a murine model [1]. While the exact structure of compound 6d differs from CAS 330189-68-9 at the benzothiazole N-substituent (N-pentyl vs. NH), both compounds share the identical 3-(trifluoromethyl)benzamide pharmacophore and benzothiazole core. This class-level evidence establishes a CB2 selectivity benchmark that analogs lacking the m-CF₃ group cannot reliably achieve [2].

Cannabinoid CB2 agonist Selectivity index Anti-inflammatory

Structural Differentiation from Closest Commercial Analogs: Unique 4,6-Dimethyl Substitution Pattern on Benzothiazole Core

Among commercially listed benzothiazole-2-yl-3-(trifluoromethyl)benzamide derivatives, the closest analogs include: (i) N-(1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 418793-84-7, unsubstituted benzothiazole, MW 322.3), (ii) N-(4-methyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 392238-61-8, mono-methyl, MW 336.4), and (iii) N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (fluoro analog) [1]. The target compound (CAS 330189-68-9, MW 350.4) is unique in bearing two methyl groups at positions 4 and 6 of the benzothiazole ring [2]. This 4,6-dimethyl pattern increases steric bulk and electron density on the benzothiazole core relative to all mono-substituted or unsubstituted analogs, which is expected to alter π-stacking interactions with aromatic residues in adenosine and cannabinoid receptor binding pockets [3]. The molecular weight increase from 322.3 (unsubstituted) to 350.4 (4,6-dimethyl) also places the target compound near the upper limit of fragment-like chemical space, distinguishing it from more fragment-like unsubstituted analogs [4].

Structure-activity relationship Benzothiazole substitution Chemical space differentiation

Published Synthetic Protocol: One-Step Vilsmeier Synthesis Reported in Quantitative Yield for the Benzothiazole Amide Scaffold

A Molbank communication (Jaster et al., 2023) reported a one-step Vilsmeier-type protocol for synthesizing a structurally related benzothiazole amide scaffold in quantitative yield, with full characterization by ¹H-NMR, ²H-NMR, ¹³C-NMR, IR, and Raman spectroscopy [1]. While this specific publication addressed a furan-carbaldehyde derivative rather than CAS 330189-68-9 itself, the Vilsmeier approach is directly applicable to the synthesis of benzothiazole amides including the 4,6-dimethyl-3-(trifluoromethyl)benzamide scaffold [1]. The availability of a published, high-yielding, one-step synthetic protocol reduces procurement risk by providing a viable route for in-house synthesis or verification of purchased material, in contrast to many benzothiazole amide analogs that require multi-step sequences with lower overall yields [2].

Synthetic accessibility Quantitative yield Vilsmeier reaction

Optimal Research and Industrial Application Scenarios for N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide (CAS 330189-68-9)


Adenosine A₂B Receptor Antagonist Screening Libraries for CNS and Inflammatory Disease Programs

The m-trifluoromethylbenzamide pharmacophore carried by CAS 330189-68-9 has been explicitly associated with superior adenosine A₂B antagonist potency and selectivity over A₂A and A₁ receptors in benzothiazole-based series. This compound is appropriate for inclusion in focused screening decks targeting A₂B-mediated pathologies including asthma, inflammatory bowel disease, and CNS disorders such as Alzheimer's disease, where A₂B antagonism has therapeutic relevance [1]. Its computed XLogP3 of 5.2 places it within the CNS-permeable range, distinguishing it from less lipophilic unsubstituted benzothiazole analogs [2].

Cannabinoid CB2-Selective Agonist Development for Peripheral Anti-Inflammatory Indications

Benzothiazole derivatives bearing the 3-(trifluoromethyl)benzamide group have demonstrated up to 429-fold selectivity for CB2 over CB1 receptors and conferred significant protection in a DSS-induced colitis mouse model. CAS 330189-68-9, with its 4,6-dimethyl substitution, represents a structurally differentiated member of this pharmacophore class suitable for CB2-focused medicinal chemistry optimization aimed at inflammatory bowel disease, neuropathic pain, or other peripheral inflammatory conditions where CB1-mediated CNS side effects must be avoided [3].

Structure-Activity Relationship (SAR) Studies on Benzothiazole Substitution Effects in Adenosine and Cannabinoid Receptor Binding

The unique 4,6-dimethyl substitution pattern on the benzothiazole core of CAS 330189-68-9 distinguishes it from unsubstituted (CAS 418793-84-7), 4-methyl (CAS 392238-61-8), and 4-fluoro analogs. This compound serves as a key SAR probe to evaluate the impact of dual methyl substitution on receptor subtype selectivity, binding kinetics, and functional activity in head-to-head comparisons with mono-substituted and unsubstituted analogs. Its computed physicochemical divergence (ΔXLogP3 ≈ +1.4 vs. unsubstituted analog) enables systematic exploration of lipophilicity-driven selectivity effects [2].

Method Development and Reference Standard for Benzothiazole Amide Analytical Characterization

The published availability of detailed spectroscopic data (NMR, IR, Raman) for the benzothiazole amide scaffold, combined with the compound's well-defined chromatographic properties (PubChem-computed descriptors: TPSA 70.2 Ų, MW 350.4, 2 rotatable bonds), positions CAS 330189-68-9 as a useful reference standard for analytical method development, HPLC-MS calibration, and purity assessment in benzothiazole-focused medicinal chemistry workflows [4].

Quote Request

Request a Quote for N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.